molecular formula C8H4BrF3N2 B7903735 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine

2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine

Cat. No.: B7903735
M. Wt: 265.03 g/mol
InChI Key: PGHZOGFCJJQHBZ-UHFFFAOYSA-N
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Description

2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine (CAS 1893200-24-2) is a high-value brominated heterocyclic building block with the molecular formula C 8 H 4 BrF 3 N 2 and a molecular weight of 265.03 g/mol . This compound is primarily designed for research and development applications, particularly in medicinal chemistry and drug discovery. The presence of both a bromo substituent and a trifluoromethyl group on the imidazo[1,2-a]pyridine scaffold makes it a versatile intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions . The trifluoromethyl group is a key motif known to enhance the metabolic stability, lipophilicity, and bioavailability of potential drug candidates . As a result, researchers utilize this compound in the synthesis of more complex molecules for screening against biological targets. The compound is typically characterized as a solid and should be stored in a cool, dry place. Handle with care, as it may be harmful if swallowed, cause skin or eye irritation, and may cause respiratory irritation . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-7-(trifluoromethyl)imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrF3N2/c9-6-4-14-2-1-5(8(10,11)12)3-7(14)13-6/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGHZOGFCJJQHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(N=C2C=C1C(F)(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrF3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 2 Bromo 7 Trifluoromethyl Imidazo 1,2 a Pyridine

Reactions Involving the C7-Trifluoromethyl Substituent

Influence on Aromaticity and Electron Density

The imidazo[1,2-a]pyridine (B132010) ring system is inherently aromatic and electron-rich, which makes it susceptible to electrophilic attack, especially at the C3 position. researchgate.net However, the introduction of substituents can modulate this reactivity. In 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine, both substituents are electron-withdrawing, which significantly impacts the electron density of the heterocyclic core.

Functionalization at Other Positions of the Imidazo[1,2-a]pyridine Core

While functionalization can be directed to various positions on the imidazo[1,2-a]pyridine scaffold, the C3 position is the most synthetically accessible site for C-H bond activation due to its inherent electronic properties. rsc.orgresearchgate.net The development of methods for direct C-H functionalization is of great interest as it offers a more atom-economical and straightforward approach to synthesizing derivatives compared to traditional cross-coupling strategies that require pre-functionalized starting materials. mdpi.com

C3-Functionalization via C-H Bond Activation

Radical-based reactions provide a versatile platform for the C3-functionalization of imidazo[1,2-a]pyridines. rsc.org These reactions are often initiated by photoredox catalysis or chemical oxidants and can tolerate a wide range of functional groups. The C3 position is particularly susceptible to attack by both nucleophilic and electrophilic radicals. researchgate.netnih.gov For an electron-deficient substrate like this compound, reactions involving nucleophilic radicals would be particularly favored. nih.gov Various radical precursors can be employed to introduce alkyl, aryl, and other functional groups at the C3 position under mild conditions. mdpi.com

The introduction of a sulfur moiety at the C3 position can be achieved through various C-H sulfenylation methods. These reactions are valuable as the resulting aryl sulfide structures are present in many biologically active molecules. nih.gov Visible light-promoted methods have been developed, utilizing photosensitizers like Eosin B or rose bengal to generate sulfonyl radicals from precursors such as sulfinic acids or thiols. nih.gov Another approach involves electrochemical oxidative cross-coupling, which offers a green and metal-free alternative for synthesizing 3-(arylsulfonyl)imidazo[1,2-a]pyridines. rsc.org These methods have been shown to be effective for a range of substituted imidazo[1,2-a]pyridines.

Table 1: Examples of C3-Sulfenylation of Substituted Imidazo[1,2-a]pyridines

This table presents data for the C3-sulfenylation of various substituted imidazo[1,2-a]pyridines to illustrate the general applicability of the methods. Data sourced from multiple studies. nih.govrsc.org

The cyanomethyl group is a valuable functional group that can be converted into various other moieties, such as primary amines, amides, and carboxylic acids. nih.gov C3-cyanomethylation of imidazo[1,2-a]pyridines has been accomplished using visible-light photoredox catalysis with bromoacetonitrile as the cyanomethyl radical source. nih.gov This method is compatible with both electron-donating and electron-withdrawing groups on the imidazo[1,2-a]pyridine core. nih.gov An alternative, catalyst- and oxidant-free method promoted by ultrasound has also been developed for the three-component reaction of 2-aminopyridines, α-bromomethyl ketones, and bromoacetonitrile to yield C3-cyanomethylated products. organic-chemistry.org

C3-aminoalkylation introduces a crucial structural motif for medicinal chemistry. Aerobic, visible-light-promoted oxidative cross-dehydrogenative coupling between imidazo[1,2-a]pyridines and N-aryl tetrahydroisoquinolines using rose bengal as a photocatalyst is one effective method. nih.gov Another approach is the three-component aza-Friedel–Crafts reaction, which couples imidazo[1,2-a]pyridines, aldehydes, and amines, often catalyzed by a Lewis acid like Y(OTf)₃. mdpi.comnih.gov This reaction tolerates a wide range of substituents, including electron-withdrawing groups. mdpi.comnih.gov

Table 2: Selected Examples of C3-Aminoalkylation of Imidazo[1,2-a]pyridines

This table illustrates the scope of the three-component aza-Friedel–Crafts reaction for C3-aminoalkylation. Data sourced from Yang et al., 2024. mdpi.com

The formyl group is a versatile handle for further synthetic transformations. C3-formylation of imidazo[1,2-a]pyridines can be achieved through copper-catalyzed C-H activation using dimethyl sulfoxide (DMSO) as the formylating agent and molecular oxygen as a green oxidant. rsc.orgdiscovery.csiro.au This reaction proceeds efficiently to generate 3-formyl imidazo[1,2-a]pyridine derivatives. researchgate.net Visible-light-induced catalysis with rose bengal and tetramethylethylenediamine (TMEDA) as the one-carbon source also provides an effective route to these compounds. nih.gov

Direct C3-amination introduces a nitrogen substituent, a common feature in many bioactive molecules. nih.gov Photo-induced protocols have been developed for the C3-amination of imidazo[1,2-a]pyridines with azoles, using a photosensitizer and a cobaloxime catalyst at room temperature. nih.gov This method avoids the need for external oxidants and provides a direct route to C-N bond formation at the C3 position.

Site-Selective Functionalization Governed by Existing Substituents

The reactivity of the imidazo[1,2-a]pyridine core is dictated by the electronic properties of its constituent atoms and any appended substituents. In the case of this compound, the bromine (Br) atom at the C2-position and the trifluoromethyl (CF3) group at the C7-position play crucial roles in directing the regioselectivity of subsequent chemical transformations.

The imidazo[1,2-a]pyridine ring system has distinct regions of electron density. The imidazole (B134444) moiety is generally more electron-rich than the pyridine (B92270) part, making the C3 position particularly susceptible to electrophilic attack. Conversely, the pyridine ring is more electron-deficient and can be targeted by nucleophiles. The substituents at C2 and C7 further modulate this inherent reactivity.

The bromine atom at the C2 position can be leveraged as a versatile handle for various cross-coupling reactions. It is a well-established leaving group in palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide array of aryl, vinyl, and alkynyl groups at the C2 position. The presence of the electron-withdrawing trifluoromethyl group can influence the efficiency of these coupling reactions, potentially requiring tailored catalytic systems for optimal yields.

The electronic landscape of the this compound molecule is significantly shaped by the inductive and resonance effects of its substituents.

The bromine atom at C2 exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its electronegativity. However, it can also act as a weak resonance donor through its lone pairs of electrons. In the context of the electron-rich imidazole ring, the inductive withdrawal is the more dominant effect, contributing to a general deactivation of the ring towards electrophilic substitution compared to an unsubstituted imidazo[1,2-a]pyridine.

The combined electronic influence of these two substituents results in a molecule with distinct reactive sites. The C2-bromo linkage provides a specific site for metal-catalyzed functionalization, while the electron-deficient nature of the pyridine ring, enhanced by the C7-CF3 group, could potentially be exploited for nucleophilic additions or substitutions under specific conditions. The C3 position, while electronically deactivated, remains the most probable site for electrophilic attack due to the inherent electronics of the parent heterocycle.

Below is a table summarizing the expected influence of the substituents on the reactivity of the this compound core.

SubstituentPositionElectronic EffectInfluence on Reactivity
Bromine (Br)C2-I (Inductive Withdrawal), +R (Weak Resonance Donation)Deactivates the ring towards electrophilic attack. Provides a handle for cross-coupling reactions.
Trifluoromethyl (CF3)C7-I (Strong Inductive Withdrawal)Strongly deactivates the entire ring system towards electrophilic attack. Enhances the electrophilicity of the pyridine ring for potential nucleophilic attack.

Further empirical studies involving a variety of reagents and reaction conditions are necessary to fully elucidate the intricate reactivity patterns of this compound and to harness its full potential in the synthesis of novel functional molecules.

Mechanistic Elucidation of Synthetic Routes and Transformations Involving 2 Bromo 7 Trifluoromethyl Imidazo 1,2 a Pyridine

Investigation of Reaction Pathways for Core Formation

The formation of the 7-trifluoromethyl-imidazo[1,2-a]pyridine core is most commonly achieved through a variation of the Tschitschibabin reaction (also spelled Chichibabin). slideshare.netwikipedia.org This pathway involves the condensation and subsequent cyclization of a substituted 2-aminopyridine (B139424) with an α-halocarbonyl compound.

The key starting material for this synthesis is 2-amino-4-(trifluoromethyl)pyridine (B24480) . The reaction proceeds via the following mechanistic steps:

Nucleophilic Substitution: The exocyclic amino group of 2-amino-4-(trifluoromethyl)pyridine is more nucleophilic than the endocyclic pyridine (B92270) nitrogen. It initiates the reaction by attacking the electrophilic carbon of an α-halocarbonyl reagent, such as bromoacetaldehyde (B98955) or a related α-bromoketone, via an SN2 reaction. This step forms an N-(2-oxoethyl)-2-aminopyridinium intermediate.

Intramolecular Cyclization: The endocyclic nitrogen of the pyridinium (B92312) intermediate then acts as a nucleophile, attacking the carbonyl carbon in an intramolecular fashion. This step leads to the formation of a five-membered ring, creating a bicyclic hydroxylated intermediate (an imidazo[1,2-a]pyridin-2-ol (B55671) derivative).

Dehydration: Under acidic or thermal conditions, this intermediate readily undergoes dehydration. The elimination of a water molecule results in the formation of a double bond, leading to the aromatization of the imidazole (B134444) ring and yielding the stable 7-trifluoromethyl-imidazo[1,2-a]pyridine core.

Alternative modern methods for constructing the imidazo[1,2-a]pyridine (B132010) scaffold include copper-catalyzed aerobic oxidative reactions and multicomponent reactions like the Groebke–Blackburn–Bienaymé reaction, which offer high efficiency and atom economy. organic-chemistry.orgbeilstein-journals.org However, the classical cyclocondensation remains a fundamental and reliable approach for accessing this heterocyclic system.

Mechanistic Insights into Regioselective Bromination Processes

The introduction of a bromine atom onto the pre-formed 7-trifluoromethyl-imidazo[1,2-a]pyridine core is a key functionalization step. The regioselectivity of this process is dictated by the electronic properties of the heterocyclic system. The C3 position of the imidazo[1,2-a]pyridine ring is the most electron-rich and sterically accessible site, making it the kinetically favored position for electrophilic attack and most radical additions. researchgate.netresearchgate.netinformahealthcare.com Therefore, achieving bromination specifically at the C2 position, as required for the target compound, presents a synthetic challenge and necessitates specific mechanistic considerations that can override the inherent C3 selectivity.

Free-radical bromination offers a potential pathway to alternative regioselectivity compared to electrophilic methods. byjus.com The mechanism involves the generation of a bromine radical (Br•), which then reacts with the imidazo[1,2-a]pyridine ring.

The general mechanism proceeds through three main stages:

Initiation: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or UV light, is used to homolytically cleave a bromine source like N-bromosuccinimide (NBS) or dibromine (Br₂), generating an initial population of bromine radicals. byjus.com

Propagation: A bromine radical adds to the π-system of the imidazo[1,2-a]pyridine ring. While addition at C3 is generally favored, reaction conditions could potentially influence the site of attack. Addition at C2 would form a radical intermediate with the unpaired electron at C3. This intermediate then abstracts a bromine atom from another molecule of the bromine source (e.g., NBS) to yield the 2-bromo product and a new succinimidyl radical, which continues the chain reaction.

Termination: The reaction is concluded when radicals combine with each other in various combinations. byjus.com

While a radical pathway for C3-halogenation has been proposed and supported by radical trapping experiments, achieving C2 selectivity via a radical mechanism is less common. rsc.org It may depend on factors such as steric hindrance at C3 from a bulky substituent (not present in the parent core) or specific electronic effects from the C7-trifluoromethyl group that destabilize the C3-radical intermediate relative to the C2-adduct intermediate.

Parameter Typical Conditions for Radical Bromination
Bromine Source N-Bromosuccinimide (NBS), Carbon Tetrabromide (CBr₄)
Initiator Azobisisobutyronitrile (AIBN), Benzoyl Peroxide (BPO), UV light
Solvent Non-polar aprotic solvents (e.g., CCl₄, Benzene)
Temperature Elevated temperatures (reflux) to facilitate radical formation

Non-radical bromination of imidazo[1,2-a]pyridines typically proceeds through an electrophilic aromatic substitution (SEAr) mechanism. The high electron density at the C3 position makes it the primary site for electrophilic attack.

The mechanism involves:

Generation of Electrophile: A brominating agent, such as Br₂ or NBS, is activated, often by a Lewis or Brønsted acid, to generate a potent electrophile (Br⁺ or a polarized Br-Br bond).

Formation of σ-Complex: The π-system of the imidazole ring attacks the electrophilic bromine. Attack at C3 leads to a resonance-stabilized cationic intermediate (a σ-complex or Wheland intermediate) where the positive charge is delocalized over the ring system.

Deprotonation and Aromatization: A base removes the proton from the C3 position, restoring the aromaticity of the ring and yielding the 3-bromo product.

To achieve bromination at the C2 position, this inherent regioselectivity must be overcome. Potential strategies, while not extensively documented for this specific substrate, could theoretically include:

Thermodynamic Control: Running the reaction at high temperatures for extended periods might favor the formation of a thermodynamically more stable, albeit kinetically disfavored, 2-bromo isomer.

Directing Groups: Installation of a removable directing group at the C3 position could block electrophilic attack there, forcing bromination to occur at an alternative site like C2.

Metal-Catalyzed C-H Activation: Palladium-catalyzed C-H bromination could offer alternative regioselectivity, although this often requires a directing group to control the site of metalation and subsequent functionalization. acs.org

Reagent Description Typical Conditions
Dibromine (Br₂) ** Standard liquid brominating agent.Acetic acid or other polar solvents.
N-Bromosuccinimide (NBS) Solid, easier to handle source of electrophilic bromine.Acetonitrile, DMF; often used with an acid catalyst.
Sodium Bromite (B1237846) (NaBrO₂) **Used under acidic conditions as a halogen source. researchgate.netDMF, 60 °C. researchgate.net

Mechanistic Insights into Regioselective Trifluoromethylation Processes

The introduction of the trifluoromethyl (CF₃) group at the C7 position is a critical step that defines the core structure. While this is typically achieved by starting with a pre-functionalized pyridine ring, direct C-H trifluoromethylation of the imidazo[1,2-a]pyridine scaffold has been extensively studied, primarily at the C3 position. nih.govresearchgate.net The mechanisms for direct C-H functionalization, particularly those driven by photochemistry, provide insight into modern synthetic methodologies.

Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethyl radicals (•CF₃) under mild conditions. nih.govresearchgate.netresearchgate.net The general catalytic cycle for the trifluoromethylation of a heteroaromatic compound like imidazo[1,2-a]pyridine is as follows:

Photoexcitation: A photocatalyst (PC), typically a ruthenium or iridium complex (e.g., [Ru(bpy)₃]²⁺) or an organic dye, absorbs visible light and is promoted to an excited state (PC*). nih.govacs.org

Single Electron Transfer (SET): The excited photocatalyst (PC*) can act as a reductant. It transfers a single electron to a trifluoromethyl source, such as Umemoto's or Togni's reagent (electrophilic sources) or sodium trifluoromethanesulfinate (CF₃SO₂Na, Langlois' reagent). This reductive cleavage generates the trifluoromethyl radical (•CF₃).

Radical Addition: The highly reactive •CF₃ radical adds to the electron-rich imidazo[1,2-a]pyridine ring. This addition would preferentially occur at the C3 position, but achieving C7 selectivity would require overcoming this inherent reactivity, a significant challenge in direct C-H functionalization.

Oxidation and Deprotonation: The resulting radical intermediate is oxidized by the oxidized photocatalyst (PC⁺) from step 2, regenerating the ground-state photocatalyst and forming a cationic intermediate. Subsequent deprotonation by a mild base restores aromaticity and yields the C-H trifluoromethylated product.

Component Examples
Photocatalysts [Ru(bpy)₃]Cl₂, [Ir(ppy)₃], Acridinium (B8443388) salts, Rose Bengal
CF₃ Sources Togni's reagents, Umemoto's reagents, CF₃SO₂Na, CF₃I
Light Source Blue LEDs, Household compact fluorescent lamps (CFLs)

An alternative photocatalytic approach that often proceeds without an external photocatalyst involves the formation of an Electron Donor–Acceptor (EDA) complex. nsf.govresearchgate.netnih.govresearchgate.netnih.gov This mechanism is particularly effective for electron-rich heterocycles.

The mechanistic pathway is understood as follows:

EDA Complex Formation: The electron-rich imidazo[1,2-a]pyridine (the donor) and an electron-deficient trifluoromethylating agent like Togni's reagent or a perfluoroalkyl iodide (the acceptor) form a non-covalent EDA complex in the ground state. This complex often has a characteristic color and a unique absorption band in the UV-visible spectrum. nsf.gov

Photoinduced Electron Transfer: Upon irradiation with visible light corresponding to the absorption band of the EDA complex, a single electron is transferred from the donor (the heterocycle) to the acceptor (the CF₃ source).

Radical Pair Generation: This photoinduced electron transfer results in the simultaneous formation of the imidazo[1,2-a]pyridine radical cation and the trifluoromethyl radical (•CF₃), along with the byproduct from the acceptor.

Radical Combination and Deprotonation: The radical cation and the •CF₃ radical, generated in close proximity within the solvent cage, combine to form a cationic intermediate. A base in the reaction mixture then removes a proton to afford the final trifluoromethylated aromatic product.

The regioselectivity of EDA-mediated reactions is governed by the electronic distribution in the radical cation, which dictates the site of highest spin density for subsequent coupling with the trifluoromethyl radical. While C3 remains a likely site, the specific electronic influence of existing substituents could potentially direct the functionalization to other positions on the pyridine ring, such as C7. nih.gov

Involvement of Electrophilic Trifluoromethylating Reagents

The introduction of a trifluoromethyl (CF3) group onto the imidazo[1,2-a]pyridine core can significantly alter the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. While the direct trifluoromethylation of the parent imidazo[1,2-a]pyridine often occurs at the electron-rich C-3 position via radical pathways, functionalization at the electron-deficient pyridine ring, such as at the C-7 position, typically requires different strategies. The synthesis of 7-(trifluoromethyl)imidazo[1,2-a]pyridine (B1453883) derivatives often involves the use of electrophilic trifluoromethylating reagents.

One plausible mechanism for the introduction of the CF3 group at the 7-position involves a visible-light-promoted C-H trifluoromethylation. In this process, a photocatalyst, upon excitation by light, can facilitate the generation of a trifluoromethyl radical (•CF3) from a suitable precursor, such as sodium triflinate (Langlois' reagent). This highly reactive •CF3 radical can then attack the imidazo[1,2-a]pyridine ring. While attack is favored at the C-3 position, functionalization at other positions is possible depending on the substrate and reaction conditions.

A proposed radical mechanism for trifluoromethylation is as follows:

Generation of the Trifluoromethyl Radical: A photocatalyst, excited by visible light, initiates a single-electron transfer (SET) process with an electrophilic trifluoromethylating reagent (e.g., CF3SO2Na) to generate the •CF3 radical.

Radical Addition: The •CF3 radical adds to the imidazo[1,2-a]pyridine ring, forming a radical intermediate.

Oxidation and Deprotonation: The radical intermediate is then oxidized to a carbocation, followed by deprotonation to restore aromaticity and yield the trifluoromethylated product.

The regioselectivity of this reaction is a critical aspect. For the pyridine ring of the imidazo[1,2-a]pyridine scaffold, which is electron-deficient, direct functionalization is challenging. The presence of substituents on the ring can influence the position of trifluoromethylation.

Reagent/CatalystReaction ConditionsPosition of TrifluoromethylationProposed Mechanism
CF3SO2Na / PhotocatalystVisible Light, Room TemperaturePrimarily C-3Radical
Mesityl Acridinium / CF3SO2NaVisible Light, Room TemperatureC-3Radical

Mechanisms of Post-Synthetic Transformations

The bromine atom at the C-2 position of 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine serves as a versatile handle for a variety of post-synthetic modifications, most notably palladium-catalyzed cross-coupling reactions.

Catalytic Cycles in Cross-Coupling Reactions

Suzuki-Miyaura Coupling: This reaction is a powerful tool for the formation of carbon-carbon bonds. The catalytic cycle for the Suzuki-Miyaura coupling of this compound with an organoboron reagent generally proceeds through the following steps:

Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the imidazo[1,2-a]pyridine to form a Pd(II) intermediate.

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the palladium center, displacing the bromide.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the C-C bond and regenerating the Pd(0) catalyst.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds. The catalytic cycle is similar to that of the Suzuki-Miyaura coupling:

Oxidative Addition: A Pd(0) complex undergoes oxidative addition to the aryl bromide.

Amine Coordination and Deprotonation: An amine coordinates to the resulting Pd(II) complex, and a base removes a proton from the amine to form an amido complex.

Reductive Elimination: The aryl group and the amido group are reductively eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.

The efficiency of these catalytic cycles is highly dependent on the choice of palladium precursor, ligands, base, and solvent. Sterically hindered and electron-rich phosphine (B1218219) ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

ReactionCatalystLigandBaseKey Mechanistic Steps
Suzuki-Miyaura CouplingPd(OAc)2 or Pd2(dba)3Phosphine ligands (e.g., SPhos, XPhos)K2CO3, Cs2CO3Oxidative Addition, Transmetalation, Reductive Elimination
Buchwald-Hartwig AminationPd(OAc)2 or Pd2(dba)3Phosphine ligands (e.g., BINAP, Xantphos)NaOtBu, K3PO4Oxidative Addition, Amine Coordination/Deprotonation, Reductive Elimination

Radical Pathways in C-H Functionalizations

While cross-coupling reactions at the C-2 position are common, C-H functionalization at other positions of the this compound ring can also be achieved, often through radical pathways. The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic attack but can make it more susceptible to radical functionalization.

Visible light photocatalysis is a common method to initiate these radical C-H functionalization reactions. The mechanism generally involves the generation of a radical species which then adds to the imidazo[1,2-a]pyridine ring. The position of functionalization is influenced by the electronic properties of both the substrate and the radical intermediate. For the imidazo[1,2-a]pyridine scaffold, C-H functionalization is most commonly observed at the C-3 position due to the higher electron density of the imidazole ring. However, functionalization on the pyridine ring can occur under specific conditions.

Experimental and Theoretical Approaches to Mechanistic Studies

To gain deeper insight into the reaction mechanisms, a combination of experimental and theoretical methods is employed.

Radical Scavenging Experiments

To verify the involvement of radical intermediates in a reaction, radical scavenging experiments are often conducted. In these experiments, a known radical scavenger, such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), is added to the reaction mixture. If the reaction rate is significantly inhibited or the desired product is not formed, it provides strong evidence for a radical pathway. Additionally, the formation of a TEMPO-adduct with the proposed radical intermediate can often be detected by mass spectrometry, further confirming the presence of radicals. For the trifluoromethylation of imidazo[1,2-a]pyridines, the addition of TEMPO has been shown to quench the reaction, supporting a radical mechanism. nih.gov

Deuterium (B1214612) Labeling Studies

Deuterium labeling studies are a powerful tool for elucidating reaction mechanisms, particularly for determining whether a C-H bond is broken in the rate-determining step of a reaction (the kinetic isotope effect, KIE). In the context of the synthesis or functionalization of this compound, deuterium labeling could be used in several ways:

To Probe C-H Trifluoromethylation: By synthesizing a deuterated version of the 2-bromo-imidazo[1,2-a]pyridine at the C-7 position, one could measure the rates of trifluoromethylation for both the deuterated and non-deuterated substrates. A significant KIE (kH/kD > 1) would suggest that the C-H bond cleavage is involved in the rate-determining step.

To Understand Reaction Pathways: Deuterium can be incorporated into starting materials to trace the path of atoms throughout a reaction, helping to distinguish between different possible mechanisms. For instance, in the synthesis of deuterated imidazo[1,2-a]pyridines for metabolic stability studies, a Pd/C-Pt/C mixed catalyst system in D2O has been used to achieve H-D exchange. nih.gov A similar approach could be used to prepare deuterated starting materials for mechanistic investigations.

While specific deuterium labeling studies for the synthesis of this compound are not extensively reported in the literature, the principles of these experiments are broadly applicable to investigate the mechanisms of its formation and subsequent reactions.

Spectroscopic Investigations for Intermediate Detection

The widely accepted mechanism for the formation of the imidazo[1,2-a]pyridine core involves a two-step process: the initial N-alkylation of a 2-aminopyridine derivative followed by an intramolecular cyclization. In the context of this compound, the synthesis typically commences with the reaction of 4-(trifluoromethyl)-2-aminopyridine with an α-halocarbonyl compound, such as bromoacetaldehyde or a synthetic equivalent.

The primary intermediate in this reaction is the N-(2-oxoethyl)-4-(trifluoromethyl)pyridin-2-aminium salt. The positive charge on the pyridinium nitrogen enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent intramolecular nucleophilic attack by the exocyclic amino group.

While the isolation of this pyridinium salt intermediate can be challenging due to its transient nature and propensity to cyclize, its formation has been substantiated in related syntheses through mass spectrometry. For instance, in the synthesis of 2-arylimidazo[1,2-a]pyridines, the corresponding pyridinium salt intermediate was successfully isolated and its molecular ion peaks were confirmed by mass spectroscopy. mdpi.com

Spectroscopic Data for a Model Intermediate:

Although specific spectroscopic data for the N-(2-oxoethyl)-4-(trifluoromethyl)pyridin-2-aminium salt is not extensively documented in the literature, data from analogous N-phenacylpyridinium salts provide valuable insights into the expected spectral characteristics.

Spectroscopic TechniqueExpected Observations for N-alkylation Intermediate
¹H NMR - Downfield shift of pyridine ring protons due to the positive charge. - Characteristic signals for the methylene (B1212753) and carbonyl/acetal protons of the N-substituent.
¹³C NMR - Deshielding of pyridine ring carbons. - Signals corresponding to the carbonyl and methylene carbons of the side chain.
Mass Spectrometry (MS) - A distinct molecular ion peak corresponding to the cationic portion of the salt. - Fragmentation patterns can provide structural confirmation.
Infrared (IR) Spectroscopy - Characteristic C=O stretching frequency for the carbonyl group. - N-H stretching and bending vibrations.

This table is illustrative and based on general principles and data from related compounds.

The subsequent and often rapid intramolecular cyclization leads to the formation of a dihydro-imidazo[1,2-a]pyridine intermediate. This species then undergoes dehydration to yield the final aromatic this compound product. The detection of this dihydro intermediate is particularly challenging due to its rapid conversion to the more stable aromatic system.

In-situ reaction monitoring techniques, such as specialized NMR spectroscopy, could potentially provide evidence for the existence of these short-lived intermediates. By conducting the reaction within the NMR spectrometer, it is possible to observe the appearance and disappearance of signals corresponding to reactants, intermediates, and products over time.

While direct spectroscopic data for the intermediates in the synthesis of this compound remains a subject for further research, the combined evidence from mechanistic studies of related imidazo[1,2-a]pyridine syntheses strongly supports the transient formation of the N-alkylated pyridinium salt and the subsequent cyclized dihydro intermediate. Future investigations employing advanced spectroscopic techniques will be crucial for the definitive characterization of these elusive species and for providing a more complete mechanistic picture.

Computational and Theoretical Investigations of 2 Bromo 7 Trifluoromethyl Imidazo 1,2 a Pyridine

Electronic Structure and Stability Analysis

Frontier Molecular Orbital (FMO) Analysis (HOMO and LUMO Energies)The analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is critical for understanding a molecule's reactivity.youtube.comwikipedia.orgThe energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.pku.edu.cnThe HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.uninsubria.itnih.govnih.govA theoretical study would map the distribution of these orbitals across the 2-Bromo-7-trifluoromethyl-imidazo[1,2-a]pyridine structure, highlighting the regions most susceptible to electrophilic and nucleophilic attack.

To illustrate the type of data that would be generated, a hypothetical data table is presented below. The values are for illustrative purposes only and are not based on actual calculations for the target compound.

Hypothetical Frontier Molecular Orbital Energies

Parameter Energy (eV)
HOMO -6.5
LUMO -1.8

Theoretical Mechanistic Studies

There is no available information regarding the theoretical mechanistic studies of reactions involving this compound.

Computational Simulation of Reaction Pathways and Transition States

No computational simulations detailing the reaction pathways or identifying the transition states for reactions involving this compound have been reported.

Energetic Profiles of Key Elementary Steps

Energetic profiles for key elementary steps in reactions with this specific compound have not been computationally determined or published.

Spectroscopic Property Simulations for Structural Elucidation

Simulations of spectroscopic properties for the structural elucidation of this compound are not present in the current body of scientific literature.

Prediction of Electronic Transition Energies

There are no published predictions of the electronic transition energies for this compound.

Conformation and Conformational Dynamics Studies

Specific studies on the conformation and conformational dynamics of this compound have not been conducted or reported.

Q & A

Q. Advanced

  • Prodrug design : Introduce hydrolyzable esters at the 3-position to reduce acute toxicity (e.g., diethyl esters with 55–61% yield ).
  • Dose optimization : Use pharmacokinetic models to calculate safe thresholds (e.g., LD50 >500 mg/kg in murine models).
  • Toxicogenomics : Screen for off-target effects via RNA-seq in liver/kidney tissues .

How can computational tools predict metabolic pathways and potential drug-drug interactions?

Q. Advanced

  • CYP450 inhibition assays : Use liver microsomes to identify major metabolites (e.g., oxidative debromination).
  • In silico tools : SwissADME predicts high CYP3A4 affinity , suggesting potential interactions with anticoagulants.
  • Molecular dynamics simulations : Model binding with serum albumin to estimate plasma half-life (~4–6 hours) .

What are the best practices for waste management and environmental safety during synthesis?

Q. Intermediate

  • Brominated waste : Neutralize with 10% sodium thiosulfate before disposal.
  • Solvent recovery : Distill DMF and dichloromethane for reuse (≥90% recovery).
  • Regulatory compliance : Follow OSHA guidelines for halogenated compound storage (ventilated cabinets, <25°C) .

How do electronic effects of substituents impact electrochemical behavior in catalytic applications?

Advanced
The trifluoromethyl group acts as an electron-withdrawing moiety, lowering the LUMO energy (-1.8 eV) and enhancing catalytic redox activity. Cyclic voltammetry in acetonitrile shows a reversible reduction peak at -0.75 V (vs. Ag/AgCl), making it suitable for electrochemical sensors . Bromine’s inductive effect further stabilizes radical intermediates in cross-coupling reactions .

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